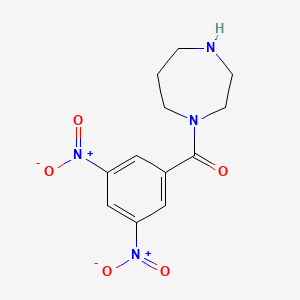

1-(3,5-Dinitrobenzoyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dinitrobenzoic acid is an organic chemical that is used as a corrosion inhibitor and in photography . This aromatic compound is used by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine .

Synthesis Analysis

3,5-Dinitrobenzoic acid is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% .Molecular Structure Analysis

The molecular formula of 3,5-Dinitrobenzoic acid is C7H4N2O6 . It has a molar mass of 212.117 Da .Chemical Reactions Analysis

3,5-Dinitrobenzoic acid finds use in the identification of various organic substances, especially alcohols, by derivatization . For such an analysis, the substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid in order to form a derivative .Physical And Chemical Properties Analysis

3,5-Dinitrobenzoic acid is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) .Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis Approaches

Research demonstrates innovative synthetic routes for diazepane derivatives, utilizing multicomponent reactions for efficient synthesis. For instance, a study details a two-step approach for synthesizing diazepane systems via a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, highlighting the versatility of these compounds in organic synthesis (Banfi et al., 2007).

Synthesis of Heterocyclic Compounds

Further research on 1,4-diazepane derivatives emphasizes their role in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry. A study on the synthesis of new 3-phenyl Substituted Dibenzo-1,4-diazepin-1-one Derivatives showcases the potential of these structures in the development of novel compounds with possible therapeutic applications (Wang et al., 2014).

Catalytic Applications

1,4-Diazepane derivatives also find application in catalysis, as illustrated by research on manganese(III) complexes of bisphenolate ligands derived from 1,4-diazepane structures. These complexes have been studied for their reactivity in epoxidation reactions, indicating the significance of diazepane derivatives in developing catalytic systems (Sankaralingam & Palaniandavar, 2014).

Structural and Synthetic Analysis

The structural and synthetic versatility of 1,4-diazepane derivatives is further demonstrated in studies focusing on their synthesis and characterization. Research presenting new methods for synthesizing N,N'-disubstituted-1,4-diazepanes underlines the adaptability of these compounds in organic chemistry and their potential for creating diverse molecular architectures (Ramirez-Montes et al., 2012).

Novel Polycyclic Systems

Diazepane derivatives are instrumental in the development of novel polycyclic systems, contributing to the diversity of compounds available for pharmacological exploration. A study on the synthesis of a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments highlights the compound's potential in generating structurally complex and potentially bioactive molecules (Ukhin et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1,4-diazepan-1-yl-(3,5-dinitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5/c17-12(14-4-1-2-13-3-5-14)9-6-10(15(18)19)8-11(7-9)16(20)21/h6-8,13H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMXSIVSKRHCHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

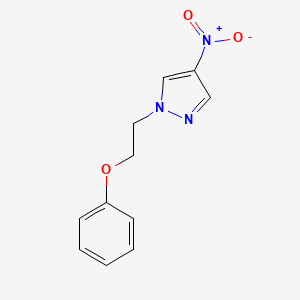

![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)

![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)

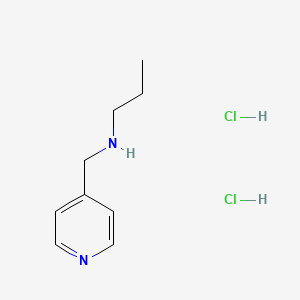

amine](/img/structure/B6362052.png)

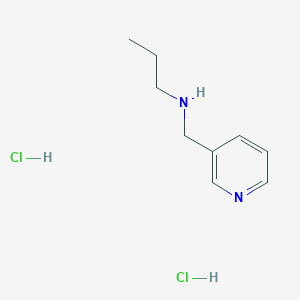

amine hydrochloride](/img/structure/B6362059.png)

![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)